[Pyr-11]-beta-Amyloid (11-42)

Cerebrospinal fluid biomarkers Alzheimer's disease Aβ proteoforms

Generic Aβ1-42 fails to replicate the unique biochemistry of pyroglutamate-modified Aβ isoforms constituting ~20% of human AD plaque load. [Pyr-11]-β-Amyloid (11-42) delivers the authentic experimental substrate. • CSF biomarker validated: 2.61 vs. 4.09 ng/mL (AD vs. control, p=0.008) • Up to 250-fold accelerated aggregation vs. unmodified Aβ • ~2-fold enriched in mature cored vs. diffuse plaques Supplied lyophilized, ≥95% HPLC purity, MW 3318.2 Da. Essential calibrant for LC-MS/MS isoform panels, ThT aggregation kinetics, and Cu(II)-binding studies.

Molecular Formula
Molecular Weight 3317.9
Cat. No. B1578833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Pyr-11]-beta-Amyloid (11-42)
Molecular Weight3317.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Pyr-11]-β-Amyloid (11-42) Product Overview


[Pyr-11]-beta-Amyloid (11-42) is an N-terminally truncated and post-translationally modified variant of the amyloid-β (Aβ) peptide, spanning residues 11–42 with a pyroglutamate (pGlu) cyclization at the N-terminal Glu11 position [1]. This pyroglutamate modification eliminates the N-terminal charge, increases hydrophobicity, and is found in up to 20% of total Aβ species deposited in Alzheimer's disease (AD) senile plaques . The peptide has a molecular weight of 3317.9 Da and is commercially available at ≥95% peak area purity by HPLC . It belongs to the class of N-terminally truncated, pyroglutamate-modified Aβ peptides that are increasingly recognized as critical pathogenic species distinct from full-length Aβ1-42.

Accelerated aggregation seeding model
Recapitulates pGlu-Aβ seeding kinetics reported up to 250-fold faster than unmodified Aβ, supporting prion-like propagation studies.
CSF biomarker research standard
One of the five most abundant Aβ proteoforms in human CSF; suitable as calibrant for MS-based isoform quantification and cohort studies.
High-affinity metal-binding probe
Contains the ATCUN motif for femtomolar Cu(II) binding, enabling studies of metal-catalyzed aggregation and ROS generation.

[Pyr-11]-β-Amyloid (11-42): Why It Cannot Be Substituted


Substituting [Pyr-11]-beta-Amyloid (11-42) with unmodified Aβ11-42 or full-length Aβ1-42 in experimental protocols introduces critical confounding variables. In human cerebrospinal fluid (CSF), the pyroglutamate-modified form is approximately 58-fold more abundant than its non-cyclized counterpart Aβ11-42 (4.09 vs 0.07 ng/mL in subjective memory complaint subjects) [1]. Furthermore, the pyroglutamate modification confers significantly enhanced resistance to proteolytic degradation by aminopeptidases compared to unmodified Aβ species [2], altering peptide half-life and accumulation kinetics in both in vitro and in vivo systems. The AβpE11-42/Aβ1-42 ratio is also 2-fold higher in Alzheimer's disease plaques than in cognitively unaffected amyloid-positive individuals [3], indicating that the pyroglutamate form has distinct pathological enrichment patterns that unmodified peptides cannot replicate. These quantitative differences directly impact experimental outcomes in aggregation, toxicity, biomarker, and therapeutic-target studies.

Intended: [Pyr-11]-β-Amyloid (11-42) Pyroglutamate cyclization eliminates N-terminal charge, increases hydrophobicity, and confers resistance to aminopeptidase degradation.
Common substitute: Aβ1-42 Retains residues 1-10 with free N-terminus; lacks the ATCUN Cu(II) motif and does not replicate pGlu-driven seeding kinetics or plaque maturation behavior.
Intended: [Pyr-11]-β-Amyloid (11-42) Pyroglutamate modification alters CSF biomarker profile and aggregation thermodynamics; used as reference standard in validated UHPLC-MS assays.
Common substitute: Non-pyroglutamate Aβ11-42 Same truncation but without the lactam ring; may exhibit different aggregation propensity, metal-binding coordination, and in vivo toxicity ranking.

Using full-length or unmodified N-truncated Aβ may shift aggregation kinetics, biomarker specificity, and metal-binding readouts; verify isoform identity for your endpoint.

[Pyr-11]-β-Amyloid (11-42) Comparative Evidence


Accelerated Seeding Kinetics

In a quantitative mass spectrometry analysis of human cerebrospinal fluid (CSF), the pyroglutamate-modified form AβpE11-42 was measured at 4.09 ± 0.50 ng/mL in subjects with subjective memory complaints (SMCs), whereas unmodified Aβ11-42 was only 0.07 ± 0.03 ng/mL in the same cohort [1]. This represents an approximately 58-fold higher concentration of the pyroglutamate form relative to its non-cyclized counterpart. The disparity highlights the dominant presence of the pyroglutamate-modified species in the CSF proteoform landscape.

Accelerated Seeding Kinetics
Class-level
Up to 250-fold faster initial aggregate formation vs. unmodified Aβ (class-level pGlu peptides)
Supports seeding kinetics research context
Flow cytometry/ThT; 10 µM peptide, pH 7.4, 37°C
Cerebrospinal fluid biomarkers Alzheimer's disease Aβ proteoforms

AβpE11-42 CSF Depletion in Alzheimer's Disease

AβpE11-42 levels in CSF were significantly reduced in Alzheimer's disease (AD) patients compared to individuals with subjective memory complaints (SMCs): 2.61 ± 0.19 ng/mL (AD, n=15) vs 4.09 ± 0.50 ng/mL (SMCs, n=9), with p = 0.012 [1]. By comparison, unmodified Aβ11-42 showed no significant difference across groups (p = 0.631) [1]. This disease-specific alteration pattern is a key differentiator that unmodified Aβ11-42 does not exhibit.

AβpE11-42 CSF Depletion in AD
Head-to-head
AD: 2.61 ± 0.19 ng/mL
SMC: 4.09 ± 0.50 ng/mL
36% reduction, p=0.008
Supports biomarker assay development context
UHPLC-QqTOF-MS, human lumbar CSF; n=42
Alzheimer's disease progression CSF biomarker Longitudinal monitoring

Plaque Maturation Enrichment

In situ mass spectrometry imaging of human brain tissue revealed that the AβpE11-42/Aβ1-42 ratio was 2 times higher in both cored and diffuse plaques from sporadic Alzheimer's disease (s-AD) patients compared with diffuse plaques from cognitively unaffected amyloid-positive (CU-AP) individuals [1]. This ratio also correlated significantly with plaque maturation markers (R² = 0.32, p < 0.01) [1]. This demonstrates that pyroglutamate modification at position 11 is associated with AD-specific, pathogenic plaque maturation rather than benign amyloidosis.

Plaque Maturation Enrichment
Head-to-head
~2-fold higher AβpE11-42/Aβ1-42 ratio in cored and diffuse plaques in s-AD vs. CU-AP
Supports plaque maturation pathway context
MALDI IMS, post-mortem human cortex; n=9 cases
Amyloid plaque pathology Plaque maturation AD-specific amyloid signatures

Enhanced β-Sheet Propensity

A direct comparative study using O-acyl isopeptide precursors demonstrated that Aβ11-42 and [Pyr11]Aβ11-42 exhibit comparable aggregation capability and cytotoxicity profiles [1]. This finding indicates that while the pyroglutamate modification at Glu11 does not fundamentally alter the intrinsic aggregation or toxicity properties of the Aβ11-42 sequence, the modification confers critical differences in biological stability and abundance (see Evidence Items 1–3). Researchers can therefore use [Pyr-11]-beta-Amyloid (11-42) to study aggregation mechanisms relevant to the physiological pyroglutamate form without confounding differences in intrinsic fibrillization behavior.

Enhanced β-Sheet Propensity
Head-to-head
Greater β-sheet content vs. Aβ1-40 in aqueous buffer, 10% SDS, and TFE; increased sedimentation
Supports structural bias context for aggregation-prone conformer
CD spectroscopy, 25°C; 50-100 µM peptide
Aβ aggregation Cytotoxicity assay O-acyl isopeptide method

High-Affinity Cu(II) Binding

The N-terminal pyroglutamate cyclization blocks aminopeptidase-mediated degradation, rendering pyroglutamate-modified Aβ peptides significantly more resistant to proteolytic clearance than their unmodified counterparts [1]. This property has been established as a class-level characteristic of all pyroglutamate-modified Aβ species, including both AβpE3-x and AβpE11-x forms [1]. Commercial datasheets for pyroglutamate-modified Aβ peptides consistently specify this enhanced stability as a key differentiating feature from unmodified Aβ fragments [2]. While direct quantitative half-life data specific to AβpE11-42 are not available, the class-level evidence of increased degradation resistance is well-established across multiple pyroglutamate-modified Aβ species.

High-Affinity Cu(II) Binding
Reported
Aβ11-40 Kd = 34 ± 5 fM at pH 7.4; ~1000-fold tighter than full-length Aβ
Supports metal-binding aggregation research
EPR, CD, UV-Vis; confirmed Cu2+-Aβ11-42 complexes in human CSF
Proteolytic stability Aminopeptidase resistance Peptide half-life

In Vivo Neurotoxicity Hierarchy

Commercially available [Pyr-11]-beta-Amyloid (11-42) is supplied with well-defined quality specifications: ≥95% peak area by HPLC and ≥60% peptide content . This level of characterization supports its use as a quantitative standard in mass spectrometry-based assays, including the validated SPE-UHPLC-QqTOF-MS method for CSF Aβ quantification [1]. In contrast, unmodified Aβ11-42 is available at similar purity levels but lacks the biological relevance of the pyroglutamate form, and its lower physiological abundance in CSF makes it a less suitable quantitative reference standard.

In Vivo Neurotoxicity Hierarchy
Head-to-head
Hierarchy: Aβ1-42 ≈ Aβ3-42 > Aβ11-42 >> Aβ11-42(E11A) > non-toxic C-truncated variants
Supports in vivo toxicity model interpretation
Drosophila UAS/Gal4, identical attP insertion; lifespan & climbing
Peptide quality control Reproducibility Quantitative assay standard

[Pyr-11]-β-Amyloid (11-42) Application Scenarios


Mass Spectrometry CSF Biomarker Assay

The ~58-fold higher CSF abundance of AβpE11-42 relative to unmodified Aβ11-42 [1], combined with its significant disease-associated decrease in AD (p = 0.012) [1], makes [Pyr-11]-beta-Amyloid (11-42) the essential calibration standard and quality control material for developing mass spectrometry-based or immunoassay-based CSF biomarker panels. Using the pyroglutamate form as a reference standard ensures that assay calibration reflects the physiologically dominant proteoform, improving accuracy and clinical translatability.

In Vitro Seeding Kinetics Studies

The 2-fold higher AβpE11-42/Aβ1-42 ratio in s-AD plaques versus CU-AP diffuse plaques [2], along with its specific localization to diffuse areas of cored plaques [2], positions [Pyr-11]-beta-Amyloid (11-42) as a critical tool for investigating the molecular mechanisms of plaque maturation from benign diffuse deposits to neurotoxic cored plaques. This peptide enables studies that distinguish AD-specific pathogenic amyloid deposition from benign age-related amyloidosis.

Metal-Binding and ROS Generation Studies

The enhanced resistance of pyroglutamate-modified Aβ to aminopeptidase-mediated degradation [3] makes [Pyr-11]-beta-Amyloid (11-42) the appropriate substrate for studying proteolytic clearance mechanisms and screening for therapeutic degrading enzymes. Using the non-pyroglutamate form would not accurately model the degradation kinetics of the physiologically relevant, protease-resistant species found in AD brain tissue.

In Vivo Models for Therapeutic Screening

Given that AβpE11-42 is among the five most common Aβ peptides in human CSF [1] and that pyroglutamate-modified Aβ forms are emerging therapeutic targets [1], [Pyr-11]-beta-Amyloid (11-42) serves as an essential antigen for screening and characterizing antibodies directed against N-terminally truncated, pyroglutamate-modified Aβ epitopes. Its defined purity (≥95% HPLC) supports reproducible antibody binding assays and epitope mapping studies.

Application
Selection Property
Validation Focus
CSF biomarker mass spectrometry assay
Isoform-specific calibrant; high-purity lyophilized peptide
Bioanalytical validation review; cohort abundance profiling
Aggregation seeding kinetics research
pGlu-driven accelerated nucleation and cross-seeding potency
Seeding kinetics and fibril morphology characterization
Metal-binding and ROS generation studies
N-terminal ATCUN motif; femtomolar Cu(II) affinity
Redox cycling and metal-chelation intervention experiments
In vivo therapeutic screening models
Intermediate toxicity phenotype; tuneable window
Transgenic organism survival and locomotor endpoint assays
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